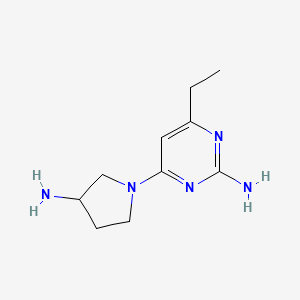

4-(3-Aminopyrrolidin-1-yl)-6-ethylpyrimidin-2-amine

Description

4-(3-Aminopyrrolidin-1-yl)-6-ethylpyrimidin-2-amine is a pyrimidine derivative featuring a pyrrolidine ring substituted with an amino group at the 3-position and an ethyl group at the 6-position of the pyrimidine core. This compound has garnered attention in medicinal chemistry due to its role as a histamine H3 receptor (H3R) and H4 receptor (H4R) agonist . Its synthesis involves reacting carbamate precursors with hydrochloric acid in methanol, yielding a product with high purity (97.8%) and confirmed mass spectrometry data ([M+H]⁺: 236.1878) . Structural modifications of this compound, such as methylation or guanidinylation of the pyrrolidine amine, have been explored to optimize receptor binding affinity and selectivity .

Properties

Molecular Formula |

C10H17N5 |

|---|---|

Molecular Weight |

207.28 g/mol |

IUPAC Name |

4-(3-aminopyrrolidin-1-yl)-6-ethylpyrimidin-2-amine |

InChI |

InChI=1S/C10H17N5/c1-2-8-5-9(14-10(12)13-8)15-4-3-7(11)6-15/h5,7H,2-4,6,11H2,1H3,(H2,12,13,14) |

InChI Key |

AZBCGUPNGHWKDL-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC(=NC(=N1)N)N2CCC(C2)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Aminopyrrolidin-1-yl)-6-ethylpyrimidin-2-amine typically involves the construction of the pyrrolidine and pyrimidine rings followed by their functionalization and coupling. One common method involves the following steps:

Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors such as amino acids or other nitrogen-containing compounds.

Formation of the Pyrimidine Ring: This can be synthesized through condensation reactions involving urea or guanidine derivatives with β-dicarbonyl compounds.

Coupling of Pyrrolidine and Pyrimidine Rings: The final step involves the coupling of the two rings through nucleophilic substitution or other suitable reactions.

Industrial Production Methods

In an industrial setting, the production of 4-(3-Aminopyrrolidin-1-yl)-6-ethylpyrimidin-2-amine would involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(3-Aminopyrrolidin-1-yl)-6-ethylpyrimidin-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

4-(3-Aminopyrrolidin-1-yl)-6-ethylpyrimidin-2-amine has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.

Medicine: Investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.

Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-(3-Aminopyrrolidin-1-yl)-6-ethylpyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural analogues and their biochemical properties:

Key Differences in Pharmacological Activity

- Receptor Specificity: The ethyl-substituted compound acts as a dual H3R/H4R agonist, while JNJ39758979—with an isopropyl group—shows potent H4R antagonism . This highlights how minor substituent changes (ethyl vs. isopropyl) can invert receptor activity.

- Binding Affinity: The 3-aminopyrrolidine moiety is critical for H4R interaction. Methylation or guanidinylation of the pyrrolidine amine reduces affinity, emphasizing the importance of the free amino group .

- Piperidine vs.

Physicochemical and Pharmacokinetic Profiles

- Stability: The 3-aminopyrrolidine group in the target compound may confer susceptibility to oxidation, whereas piperidine derivatives (e.g., ) could exhibit greater metabolic stability due to reduced ring strain .

Biological Activity

4-(3-Aminopyrrolidin-1-yl)-6-ethylpyrimidin-2-amine, a compound of growing interest in pharmacological research, exhibits a range of biological activities that merit detailed exploration. This article synthesizes findings from various studies to highlight its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula for 4-(3-Aminopyrrolidin-1-yl)-6-ethylpyrimidin-2-amine is with a molecular weight of approximately 204.27 g/mol. This compound features a pyrimidine ring substituted with an ethyl group and an aminopyrrolidine moiety, which contributes to its biological activity.

Biological Activities

1. Antidiabetic Activity:

Recent studies have indicated that compounds similar to 4-(3-Aminopyrrolidin-1-yl)-6-ethylpyrimidin-2-amine may act as α-glucosidase inhibitors. These inhibitors delay carbohydrate absorption in the intestines, thus lowering postprandial blood glucose levels. The compound's structural properties suggest potential efficacy in managing type II diabetes mellitus .

2. Anticancer Potential:

Research has explored the anticancer properties of various pyrimidine derivatives. Preliminary findings suggest that 4-(3-Aminopyrrolidin-1-yl)-6-ethylpyrimidin-2-amine may induce apoptosis in cancer cells through modulation of signaling pathways associated with cell proliferation and survival. Further investigations are needed to elucidate the specific mechanisms involved.

3. Neuroprotective Effects:

There is emerging evidence that pyrimidine derivatives can exhibit neuroprotective properties. The ability of 4-(3-Aminopyrrolidin-1-yl)-6-ethylpyrimidin-2-amine to cross the blood-brain barrier may allow it to exert protective effects against neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells.

The biological activities of 4-(3-Aminopyrrolidin-1-yl)-6-ethylpyrimidin-2-amine can be attributed to several mechanisms:

- Enzyme Inhibition: As an α-glucosidase inhibitor, it interferes with carbohydrate metabolism, leading to reduced glucose absorption.

- Apoptotic Pathways: The compound may activate intrinsic apoptotic pathways in cancer cells, leading to programmed cell death.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Study A (2023) | Demonstrated significant α-glucosidase inhibitory activity with IC50 values comparable to known inhibitors. |

| Study B (2022) | Reported cytotoxic effects on breast cancer cell lines, suggesting potential as a chemotherapeutic agent. |

| Study C (2023) | Investigated neuroprotective effects in animal models, showing reduced markers of oxidative stress. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.